Antimicrobial Biofilm Inhibition: Target Compound vs. In‑Class Activity
The target compound exhibits measurable antimicrobial biofilm inhibition, a property that varies widely among chloroacetamide derivatives. In a direct assay comparison, 2‑chloro‑N‑(1,1‑dimethylhexyl)acetamide demonstrated an IC₅₀ of 125,000 nM (1.25E+5 nM) against Enterococcus faecalis biofilm formation [REFS‑1]. This activity, while modest, defines its position within the chloroacetamide class. For context, related chloroacetamides from the same chemotype can exhibit IC₅₀ values as low as 7–32 nM against different targets like acetyl‑CoA carboxylase [REFS‑2], highlighting the dramatic target‑specific impact of N‑alkyl substitution.
| Evidence Dimension | Antimicrobial Biofilm Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 125,000 nM (1.25E+5 nM) |
| Comparator Or Baseline | Other chloroacetamide derivatives (e.g., ACC1 inhibitors) show IC₅₀ values of 7–32 nM against different targets |
| Quantified Difference | ~4‑5 orders of magnitude less potent than the most active chloroacetamides on other targets |
| Conditions | Enterococcus faecalis biofilm formation assay, 20 h incubation, crystal violet staining [REFS‑1] |
Why This Matters
This data allows researchers to select the compound specifically for moderate‑activity biofilm screens, avoiding the false expectations of using a highly potent, off‑target chloroacetamide.
- [1] BindingDB. (2020). BDBM50497186 (CHEMBL3115980): Antimicrobial activity against Enterococcus faecalis assessed as inhibition of biofilm formation. BindingDB Entry. View Source
- [2] BindingDB. (n.d.). BDBM50365279 (CHEMBL1958360): Inhibition of rat liver Acetyl‑CoA carboxylase 1. BindingDB Entry. View Source
